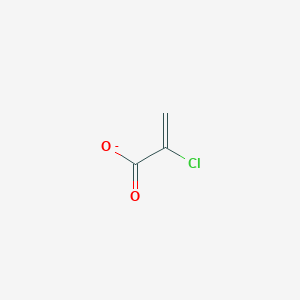

2-Chloroacrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloroacrylate is a monocarboxylic acid anion that is the conjugate base of 2-chloroacrylic acid obtained by deprotonation of the carboxy group. It has a role as a nitric oxide synthase activator. It is a conjugate base of a 2-chloroacrylic acid.

Wissenschaftliche Forschungsanwendungen

Enzymatic Degradation and Bioremediation

Mechanisms of Degradation

2-Chloroacrylate is metabolized by specific enzymes produced by certain bacteria, such as Burkholderia sp. and Pseudomonas sp. These microorganisms can utilize this compound as a sole carbon source, leading to its degradation through various enzymatic pathways.

- 2-Haloacrylate Reductase : This enzyme catalyzes the reduction of this compound to produce (S)-2-chloropropionate, which can subsequently be converted to (R)-lactate. This pathway is crucial for the bioremediation of halogenated organic compounds .

- 2-Haloacrylate Hydratase : Another enzyme identified in the metabolism of this compound, this enzyme catalyzes the hydration of this compound to yield pyruvate. This reaction plays a significant role in the microbial degradation of unsaturated organohalogen compounds .

Case Study: Environmental Applications

A study demonstrated that soil bacteria capable of degrading this compound could potentially be used in bioremediation strategies for contaminated sites. The metabolic pathways identified provide insights into how these bacteria can be harnessed to clean up environmental pollutants effectively .

Pharmaceutical Synthesis

This compound is also utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its reactive double bond allows for further chemical modifications, making it a versatile building block in organic chemistry.

- Synthesis of Chiral Compounds : The ability of enzymes such as 2-haloacrylate reductase to produce chiral products from this compound opens avenues for synthesizing pharmaceuticals that require specific stereochemistry .

- Production of Herbicides : this compound serves as an intermediate in the production of herbicides, contributing to agricultural chemistry by enabling the synthesis of effective crop protection agents .

Industrial Applications

The chemical properties of this compound make it suitable for various industrial applications, particularly in polymer chemistry.

- Copolymerization : Research has shown that this compound can be copolymerized with other monomers to create new materials with desirable properties. For instance, alternating copolymers synthesized from propylene and methyl-2-chloroacrylate exhibit unique configurational characteristics that can be tailored for specific applications .

Data Table: Enzymatic Pathways Involving this compound

| Enzyme Name | Function | Product Generated | Source Bacteria |

|---|---|---|---|

| 2-Haloacrylate Reductase | Reduces this compound | (S)-2-chloropropionate | Burkholderia sp. |

| 2-Haloacrylate Hydratase | Hydrates this compound | Pyruvate | Pseudomonas sp. |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Chloroacrylate derivatives, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves esterification of 2-chloroacrylic acid with alcohols under acid catalysis (e.g., sulfuric acid). Optimization requires monitoring reaction temperature (40–60°C), stoichiometric ratios (1:1.2 acid:alcohol), and inert atmospheres to prevent polymerization . Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Validate purity using GC-MS or NMR (e.g., δ 5.8–6.2 ppm for vinyl protons) .

- Key Data :

| Parameter | Optimal Condition | Characterization Technique |

|---|---|---|

| Reaction Temperature | 50°C ± 10°C | IR (C=O stretch: 1720 cm⁻¹) |

| Catalyst Concentration | 1–2 mol% H₂SO₄ | ¹H NMR (CDCl₃) |

| Purification Method | Column Chromatography | GC-MS (m/z 120.53 [M⁺]) |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should spectral data be interpreted?

- Methodological Answer :

- ¹³C NMR : Look for carbonyl (δ 165–170 ppm) and chloro-substituted vinyl carbons (δ 120–130 ppm) .

- IR Spectroscopy : Peaks at 1720 cm⁻¹ (C=O) and 750 cm⁻¹ (C-Cl) confirm functional groups .

- Mass Spectrometry : Base peak at m/z 120.53 (molecular ion) with fragmentation patterns indicating loss of Cl (m/z 85) .

Advanced Research Questions

Q. How can computational chemistry models (e.g., DFT) predict the reactivity of this compound in polymerization or nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model electron density distributions, identifying electrophilic centers (e.g., β-carbon) for nucleophilic attack. Solvent effects (PCM model) and transition-state analysis (NEB method) refine reaction pathways . Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to validate models .

Q. What experimental strategies resolve contradictions in reported polymerization kinetics of this compound?

- Methodological Answer : Discrepancies may arise from initiator purity (e.g., AIBN vs. benzoyl peroxide) or solvent polarity. Conduct controlled experiments:

Standardize initiator sources (≥98% purity) .

Use inert solvents (e.g., THF, toluene) to minimize side reactions.

Track conversion rates via in-situ FTIR (C=C bond disappearance at 1630 cm⁻¹) .

- Data Comparison :

| Initiator | Solvent | Rate Constant (k) | Reference |

|---|---|---|---|

| AIBN | Toluene | 0.045 s⁻¹ | |

| BPO | THF | 0.032 s⁻¹ |

Q. How do steric and electronic effects influence the regioselectivity of this compound in Diels-Alder reactions?

- Methodological Answer : Steric hindrance at the α-carbon directs diene attack to the β-position. Electronic effects (Cl electronegativity) enhance electrophilicity at the β-carbon. Use Hammett substituent constants (σₚ) to quantify electronic contributions. Experimental validation:

- Synthesize adducts with cyclopentadiene; analyze regiochemistry via NOESY (proximity of Cl to diene protons) .

Q. Data Contradiction & Validation

Q. Why do some studies report conflicting thermal stability values for this compound, and how can these be reconciled?

- Methodological Answer : Discrepancies may stem from decomposition pathways (e.g., hydrolysis vs. pyrolysis). Perform thermogravimetric analysis (TGA) under controlled humidity (0% RH for anhydrous conditions). Compare DSC curves to identify glass transition (Tg) or decomposition peaks. Cross-reference with FTIR post-analysis to detect hydrolysis products (e.g., carboxylic acid formation) .

Q. Safety & Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

Vorbereitungsmethoden

Catalytic Dehydrochlorination of 2,3-Dichloropropionic Acid

The most industrially significant method for synthesizing 2-chloroacrylic acid—precursor to 2-chloroacrylate—involves the catalytic dehydrochlorination of 2,3-dichloropropionic acid. This two-step process, patented by , begins with the chlorination of acrylic acid using chlorine gas (Cl₂) under controlled conditions. The resulting 2,3-dichloropropionic acid is then subjected to catalytic dehydrochlorination at 80–160°C under reduced pressure (10–100 mmHg) .

Reaction Mechanism and Conditions

The reaction proceeds via elimination of hydrogen chloride (HCl) from 2,3-dichloropropionic acid, facilitated by acid catalysts such as sulfuric acid or metal chlorides. The continuous distillation of 2-chloroacrylic acid during the reaction shifts the equilibrium toward product formation, achieving yields exceeding 90% . For example, a pilot-scale trial reported a distillate composition of 97.75% 2-chloroacrylic acid and 2.25% residual HCl .

Table 1: Optimized Conditions for Catalytic Dehydrochlorination

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–160°C | Higher temperatures accelerate reaction but risk decomposition |

| Pressure | 10–100 mmHg | Low pressure enhances HCl removal |

| Catalyst | H₂SO₄, FeCl₃ | Acid catalysts improve reaction rate |

| Residence Time | 2–4 hours | Longer durations maximize conversion |

Direct Chlorination of Acrylic Acid Derivatives

An alternative route involves the direct halogenation of acrylic acid or its esters. While the patent focuses on Cl₂ gas, analogous methods for bromoacrylates (e.g., methyl 2-bromoacrylate) suggest substitutability with chlorine sources. For instance, reacting acrylic acid with sulfuryl chloride (SO₂Cl₂) at -5–10°C yields 2-chloroacrylic acid precursors .

Inhibition of Premature Polymerization

A major challenge in halogenation is the propensity of this compound monomers to undergo radical polymerization. Studies demonstrate that adding 7.0 wt% acetic acid or 0.5 wt% 1,3-propanesultone suppresses polymerization by stabilizing the reaction milieu . These inhibitors preferentially react with radical initiators, ensuring the reaction proceeds toward halogenation rather than chain growth .

| Reagent | Role | Optimal Concentration |

|---|---|---|

| Benzyl bromide | Alkylating agent | 1.2 equivalents |

| K₂CO₃ | Base | 2.0 equivalents |

| Acetonitrile | Solvent | 0.5 M |

Comparative Analysis of Synthesis Methods

Yield and Purity

Catalytic dehydrochlorination outperforms direct halogenation in purity (97.75% vs. 85–90%) due to continuous product removal . However, halogenation offers faster reaction times (~4 hours vs. 6–8 hours) .

Scalability and Cost

Industrial-scale production favors catalytic methods for their energy efficiency and compatibility with continuous reactors. In contrast, esterification-hydrolysis sequences are cost-prohibitive for large volumes due to multi-step purification .

Polymerization Inhibition Strategies

The high reactivity of this compound necessitates stringent control during synthesis. Radical scavengers like hydroquinone (0.1–0.5 wt%) are added to storage solutions, while reaction inhibitors (e.g., acetic acid) are critical during halogenation . Failure to include stabilizers results in rapid polymerization, reducing yields by 30–40% .

Eigenschaften

Molekularformel |

C3H2ClO2- |

|---|---|

Molekulargewicht |

105.5 g/mol |

IUPAC-Name |

2-chloroprop-2-enoate |

InChI |

InChI=1S/C3H3ClO2/c1-2(4)3(5)6/h1H2,(H,5,6)/p-1 |

InChI-Schlüssel |

SZTBMYHIYNGYIA-UHFFFAOYSA-M |

SMILES |

C=C(C(=O)[O-])Cl |

Kanonische SMILES |

C=C(C(=O)[O-])Cl |

Synonyme |

2-chloroacrylate 2-chloroacrylic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.